molecular formula C11H18O3 B2603904 tert-butyl2-(pent-4-yn-1-yloxy)acetate CAS No. 2167916-72-3

tert-butyl2-(pent-4-yn-1-yloxy)acetate

Cat. No.: B2603904
CAS No.: 2167916-72-3
M. Wt: 198.262
InChI Key: PCEFBBCNZGRLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
tert-Butyl 2-(pent-4-yn-1-yloxy)acetate (CAS: EN300-107294) is an ester derivative with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . Its structure comprises a tert-butyl ester group linked via an ether bond to a pent-4-yn-1-yl chain, which includes a terminal alkyne functional group. This alkyne moiety makes the compound a candidate for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The compound’s tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions . Applications include its use as a building block in pharmaceuticals, agrochemicals, and polymer chemistry, leveraging its alkyne group for modular functionalization.

Properties

IUPAC Name

tert-butyl 2-pent-4-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-7-8-13-9-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEFBBCNZGRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pent-4-yn-1-yloxy)acetate typically involves the reaction of tert-butyl bromoacetate with pent-4-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(pent-4-yn-1-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(pent-4-yn-1-yloxy)acetate serves as a valuable intermediate in organic synthesis due to its unique structural features. The presence of the alkyne functional group allows for various transformations, including:

  • Alkyne Reactions : The alkyne moiety can participate in numerous reactions such as cycloadditions and cross-couplings. For instance, it can undergo strain-promoted azide-alkyne cycloaddition (SPAAC), which is beneficial for bioconjugation applications .
  • Formation of Heterocycles : This compound can be utilized in the synthesis of complex heterocycles through reactions involving nucleophilic substitutions and cyclizations. Such reactions can lead to products with biological activity, which are crucial in drug discovery .

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-(pent-4-yn-1-yloxy)acetate has shown promise as a precursor for developing therapeutic agents. Its applications include:

  • Targeted Protein Degradation : The compound can be incorporated into the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins involved in diseases such as cancer. By linking the compound to ligands that recruit E3 ubiquitin ligases, it facilitates the targeted degradation of oncogenic proteins .
  • Bromodomain Inhibitors : Research has indicated that derivatives of this compound may act as inhibitors of bromodomain-containing proteins, which play critical roles in transcriptional regulation and are implicated in various cancers. Such inhibitors could provide new avenues for cancer treatment .

Case Study 1: SPAAC Reactions

A study demonstrated the effectiveness of tert-butyl 2-(pent-4-yn-1-yloxy)acetate in SPAAC reactions, showcasing its utility in bioconjugation processes. The compound was successfully reacted with azide-containing biomolecules under mild conditions, resulting in high yields and selectivity .

Case Study 2: Synthesis of Heterocycles

Another investigation focused on using this compound to synthesize a range of heterocycles via nucleophilic substitutions. The study highlighted the ability to create diverse structural frameworks that could be further modified for biological testing, emphasizing its role in drug discovery pipelines .

Data Tables

Application AreaReaction TypeOutcome/Benefits
Organic SynthesisSPAACHigh selectivity and yield in bioconjugation
Medicinal ChemistryPROTAC DevelopmentTargeted degradation of oncogenic proteins
Heterocycle SynthesisNucleophilic SubstitutionCreation of diverse compounds for biological testing

Mechanism of Action

The mechanism of action of tert-butyl 2-(pent-4-yn-1-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between tert-butyl 2-(pent-4-yn-1-yloxy)acetate and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications Evidence ID
tert-Butyl 2-(pent-4-yn-1-yloxy)acetate C₁₁H₁₈O₃ 198.26 Terminal alkyne, tert-butyl ester Click chemistry, polymer synthesis
tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate (2166811-84-1) C₈H₁₄N₄O₂ 198.22 Amino-triazole, tert-butyl ester Bioactive intermediates, drug discovery
tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate (449741-41-7) C₂₂H₁₉F₃O₅ 432.44 Chromene, trifluoromethyl, phenyl Fluorinated drug candidates, UV stability
[2-tert-Butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate (850914-05-5) C₁₈H₁₈F₅N₂O₃S 452.41 Pentafluorophenyl, pyrazole, methoxy High lipophilicity, agrochemicals
tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate (128049-50-3) C₁₂H₁₃NO₃S 251.30 Benzoxazole, thioether Catalysis, heterocyclic chemistry
tert-Butyl 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetate (889675-08-5) C₂₅H₂₈N₂O₅ 432.50 Indole, benzyl, carbamoyl Anticancer research, kinase inhibitors

Key Comparative Insights

Reactivity and Functionalization
  • Alkyne vs. Triazole/Azide: The terminal alkyne in the target compound enables CuAAC reactions, whereas the amino-triazole in may participate in hydrogen bonding or metal coordination.
  • Fluorinated Groups : Compounds with trifluoromethyl () or pentafluorophenyl () groups exhibit enhanced metabolic stability and lipophilicity, critical for drug design.
Molecular Weight and Solubility
  • Lower molecular weight compounds (e.g., 198.22–198.26 g/mol; ) may exhibit better solubility in organic solvents compared to bulkier derivatives like the chromene-based compound (432.44 g/mol; ).

Research Findings and Methodologies

  • Structural Elucidation : NMR and UV spectroscopy are standard for confirming structures of tert-butyl esters and analogs (e.g., ).
  • Data Mining : Techniques like substructure analysis () could predict reactivity or toxicity patterns across these compounds.
  • Crystallography : SHELX software () is widely used for small-molecule crystallography, applicable to tert-butyl derivatives for conformational analysis.

Biological Activity

Tert-butyl2-(pent-4-yn-1-yloxy)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group, a pent-4-yn-1-yloxy moiety, and an acetate functional group. The structural formula can be represented as follows:

C13H22O3\text{C}_{13}\text{H}_{22}\text{O}_3

This compound's properties contribute to its interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Some derivatives of similar compounds have shown pro-apoptotic effects in cancer cells, suggesting that this compound may also induce programmed cell death through mitochondrial pathways or by inhibiting anti-apoptotic proteins.
  • Interaction with Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer metabolism or signaling pathways, potentially leading to altered cellular responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

Study ReferenceBiological ActivityObservations
CytotoxicityDemonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM.
Apoptotic InductionInduced apoptosis in IGROV1-R10 ovarian cancer cells, showing enhanced pro-apoptotic signaling.
Enzyme InhibitionInhibited specific phosphodiesterases (PDEs), contributing to altered signaling pathways in cancer cells.

Case Study 1: Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and ovarian cancers. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. The study reported an IC50 value of approximately 10 µM for ovarian cancer cells, highlighting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis. Using flow cytometry and Western blot analyses, researchers found that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers of apoptosis. This study provided crucial insights into the compound's ability to trigger programmed cell death in resistant cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.